9-cis-Retinal
Overview
Description
9-cis-Retinal is a geometric isomer of retinal, a derivative of vitamin A. It plays a crucial role in the visual cycle, particularly in the regeneration of photoreceptor cells in the retina. Unlike its more common counterpart, all-trans-retinal, this compound is involved in the formation of isorhodopsin, a visual pigment that is essential for low-light vision.
Mechanism of Action
Target of Action
9-cis-Retinal, a derivative of vitamin A, primarily targets the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are nuclear receptors that regulate gene expression and play crucial roles in various physiological processes, including embryonic development, cell differentiation, and vision .
Mode of Action
The mode of action of this compound involves its conversion into 9-cis-Retinoic acid, which acts as a potent agonist for RARs and RXRs . Upon absorption of a photon, this compound undergoes isomerization, promoting a p electron in the pi bond to a higher-energy orbital. This excitation “breaks” the pi component of the double bond, temporarily converting it into a single bond, allowing the molecule to rotate around this single bond .
Biochemical Pathways
This compound is involved in the retinoid cycle, a crucial biochemical pathway for vision. It is converted into 9-cis-Retinoic acid, which regulates the expression of target genes via activation of RARs and RXRs . This process is essential for many physiological processes, including embryonic development, reproduction, postnatal growth, differentiation, maintenance of various epithelia, immune responses, and vision .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolically converted first to fatty acid esters and consequently to this compound to form isorhodopsin . The plasma 9-cis-Retinoic acid area under the curve declines by an average of 65% from day 1 values , indicating its metabolism and clearance from the body.
Result of Action
The action of this compound results in improved visual function and preservation of retinal morphology . It supports photoreceptor survival and may alleviate retinal degeneration by reducing retinal microglia activation . It also induces apoptosis, regulates the cell cycle, and exhibits anti-cancer, anti-inflammatory, and neuroprotective activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound in improving visual function and preserving retinal morphology was observed in mice under specific conditions . .
Biochemical Analysis
Biochemical Properties
9-cis-Retinal interacts with various enzymes and proteins. It is produced by the oxidation of 9-cis-retinol by cis-retinol dehydrogenase . It binds to cellular retinol-binding protein-I (CRBP-I) and CRBP-II, and to cellular retinaldehyde-binding protein (CRALBP) . It also inhibits differentiation of RCJ C5.18 chondrogenic cells into cartilage .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis, regulate the cell cycle, and exhibit anti-cancer, anti-inflammatory, and neuroprotective activities . In the retina, it plays a crucial role in the visual cycle, contributing to the formation of the light-sensitive pigment rhodopsin .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 11-cis-retinal, the chromophore of rhodopsin, a light-sensitive protein in the retina . Upon absorption of light, this compound undergoes isomerization to form all-trans-retinal, which is then reduced to all-trans-retinol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, long-term administration of this compound in mice has been shown to improve visual function and preserve retinal morphology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, single doses of this compound provided significant dose-dependent improvement in electroretinographic responses in mice . Furthermore, daily doses for 2 weeks induced remarkable improvement of retinal function .
Metabolic Pathways
This compound is involved in the retinoid cycle, a metabolic pathway crucial for vision . This pathway involves the conversion of all-trans-retinol to 11-cis-retinal, the chromophore of rhodopsin .
Subcellular Localization
The subcellular localization of this compound is primarily in the outer segments of cone photoreceptors . This localization is crucial for its role in the visual cycle and the formation of rhodopsin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-retinal typically involves the isomerization of all-trans-retinal. This can be achieved through various methods, including:
Photochemical Isomerization: Exposure of all-trans-retinal to light in the presence of a photosensitizer can induce isomerization to this compound.
Catalytic Isomerization: Using catalysts such as palladium complexes, all-trans-retinal can be converted to this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale photochemical isomerization processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC).
Types of Reactions:
Reduction: Reduction of this compound can yield 9-cis-retinol, another important derivative in the visual cycle.
Isomerization: this compound can undergo cis-trans isomerization to form other retinal isomers under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Isomerization: Palladium complexes, light exposure with photosensitizers.
Major Products:
9-cis-Retinoic Acid: Formed through oxidation, it is a potent ligand for retinoid receptors.
9-cis-Retinol: Formed through reduction, it plays a role in the visual cycle.
Scientific Research Applications
9-cis-Retinal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study isomerization and photochemical reactions.
Biology: Essential for studying the visual cycle and phototransduction in retinal cells.
Industry: Used in the production of artificial retinoids and as a supplement in visual health products.
Comparison with Similar Compounds
All-trans-Retinal: The most common form of retinal, involved in the formation of rhodopsin.
11-cis-Retinal: Another isomer of retinal, crucial for the formation of rhodopsin in rod cells.
9-cis-Retinoic Acid: An oxidized form of 9-cis-retinal, acts as a ligand for retinoid receptors.
Uniqueness: this compound is unique due to its specific role in forming isorhodopsin, which is essential for low-light vision. Its ability to isomerize and form biologically active derivatives like 9-cis-retinoic acid further distinguishes it from other retinal isomers .
Properties
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859212 | |
Record name | (13cis)-Retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
472-86-6, 514-85-2 | |
Record name | Retinal, 13-cis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Retinal, 9-cis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 9-cis-Retinal primarily interacts with opsin, the protein component of visual pigments, to form isorhodopsin in rod photoreceptor cells. [] This binding is analogous to the binding of 11-cis-retinal to opsin, which forms rhodopsin, the primary visual pigment responsible for dim-light vision. []
A: The binding of this compound to opsin triggers a conformational change in the protein, leading to the activation of a signaling cascade known as phototransduction. [] This cascade ultimately results in the transmission of visual signals to the brain. []
A: Yes, studies have shown that this compound can partially restore visual function in animal models of Leber congenital amaurosis (LCA), a group of inherited retinal diseases. [, , , , ] For example, in Rpe65-/- mice, a model of LCA, oral administration of this compound led to the formation of isorhodopsin and restored light sensitivity. []
A: Yes, this compound can also bind to cellular retinaldehyde-binding protein (CRALBP), a protein involved in the visual cycle. [] Interestingly, CRALBP exhibits thermal isomerase activity when bound to this compound, converting it to 9,13-dicis-retinal. []
ANone: The molecular formula of this compound is C20H28O, and its molecular weight is 284.44 g/mol.
A: this compound has a characteristic absorption maximum (λmax) around 370-380 nm in its unbound form. When bound to opsin forming isorhodopsin, the λmax shifts to approximately 487 nm. [] The exact λmax can vary slightly depending on the species and the experimental conditions.
A: this compound is a valuable tool in vision research, particularly in studying the structure and function of visual pigments and the mechanisms of the visual cycle. [, ]
ANone: this compound itself does not possess inherent catalytic properties. Its primary role is as a chromophore, undergoing isomerization upon light absorption, which triggers the activation of visual phototransduction.
A: Yes, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, have been used to study the interaction of this compound with opsin. [, ] These methods provide insights into the binding site, binding affinity, and conformational changes upon ligand binding.
A: Yes, computational studies have examined the structural and energetic properties of different cis isomers of retinal in visual pigments. [] These studies suggest that electrostatic interactions between retinal and opsin play a crucial role in the natural selection of 11-cis-retinal. []
A: Yes, modifications to the structure of this compound, such as the introduction of methyl groups, can alter its binding affinity to opsin and the spectroscopic properties of the resulting pigment. []
A: Several strategies have been explored to improve the stability of this compound. One approach involves conjugating it to other molecules, such as chitosan, to form prodrugs with enhanced stability and sustained release properties. [] In a study using Lrat-/- mice, a model of retinal disease, chitosan-9-cis-retinal conjugates exhibited improved pharmacokinetic properties and sustained plasma levels of 9-cis-retinol, resulting in a longer duration of visual function recovery. []
ANone: As a retinoid, this compound should be handled with caution, following appropriate safety guidelines for handling potentially hazardous chemicals. Consult relevant safety data sheets and institutional guidelines for specific instructions on storage, handling, and disposal.
A: this compound, like other retinoids, is metabolized by enzymes such as aldehyde dehydrogenases (ALDHs) to form 9-cis-retinoic acid. [, , , , , ] Multiple ALDH isozymes can contribute to this metabolic conversion, including RALDH1, RALDH2, and ALDH12. []
A: Researchers have employed various in vitro models, including reconstituted systems using purified opsin and retinal isomers, as well as cell-based assays using HEK293 cells expressing visual pigments, to investigate the regeneration kinetics and binding properties of this compound with opsin. [, , ]
ANone: While this compound has shown promise in preclinical studies, more research is needed to fully understand its long-term safety profile in humans. As with any potential therapeutic agent, careful evaluation of potential risks and benefits is crucial.
ANone: Delivering therapeutic agents to the retina poses significant challenges due to the blood-retinal barrier, which restricts the passage of many molecules from the bloodstream into the eye.
A: Researchers are investigating various drug delivery strategies to improve the delivery of this compound and other retinoids to the retina. These strategies include intravitreal injections, sustained-release implants, and the development of novel drug delivery systems that can bypass the blood-retinal barrier. [, ]
A: this compound is commonly extracted from biological samples using organic solvents and then analyzed using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection. [, , ]
ANone: Information regarding the environmental fate and potential ecotoxicological effects of this compound is limited and requires further investigation.
A: Like other retinoids, this compound is highly lipophilic and exhibits poor solubility in aqueous solutions. [] Its dissolution and solubility can be influenced by factors such as pH, temperature, and the presence of solubilizing agents.
ANone: Analytical methods for characterizing and quantifying this compound are validated following standard guidelines to ensure accuracy, precision, specificity, linearity, range, robustness, and stability.
ANone: Stringent quality control measures are crucial for ensuring the purity, identity, potency, and stability of this compound used in research and potential therapeutic applications.
ANone: Limited information is available regarding the potential immunogenicity of this compound. Further research is needed to assess its potential to induce an immune response.
ANone: Data on the specific interactions of this compound with drug transporters is limited.
ANone: Information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes is scarce and requires further investigation.
ANone: As a naturally occurring retinoid, this compound is generally considered biocompatible. It is metabolized in the body and ultimately eliminated.
ANone: Research is ongoing to explore alternative therapeutic strategies for retinal diseases, including gene therapy, stem cell therapy, and the development of novel pharmacological agents that target different pathways involved in retinal degeneration.
ANone: Specific guidelines for the recycling and waste management of this compound might vary depending on the specific application and local regulations. It is crucial to follow appropriate waste disposal protocols for potentially hazardous chemicals.
A: Research on this compound and visual pigments requires specialized equipment and facilities, including those for cell culture, protein purification, spectroscopy, electrophysiology, microscopy, and animal studies. [, , , , , , , ] Access to animal models of retinal diseases is essential for in vivo studies.
A: Research on this compound has significantly contributed to our understanding of the visual cycle, the molecular mechanisms of vision, and the development of potential therapies for retinal diseases. Early studies focused on characterizing the ability of this compound to form isorhodopsin and its role in the visual cycle. [, ] Subsequent research has explored its potential therapeutic applications, particularly in treating retinal diseases caused by mutations in genes involved in 11-cis-retinal synthesis. [, , , , ]
A: The study of this compound and its role in vision has benefited from collaborations among scientists from diverse fields, including biochemistry, biophysics, molecular biology, genetics, pharmacology, ophthalmology, and computational chemistry. [, , , , , , , ] For example, the development of novel therapeutic strategies for retinal diseases often involves interdisciplinary approaches that combine drug discovery, drug delivery, and gene therapy. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.